2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone
Description
This compound features a pyridazine ring substituted at the 6-position with a 1,3-benzodioxol group and at the 3-position with a sulfanyl moiety. The ethanone group is attached to a 3-nitrophenyl ring, making it distinct in its electronic and steric profile.
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S/c23-16(13-2-1-3-14(8-13)22(24)25)10-28-19-7-5-15(20-21-19)12-4-6-17-18(9-12)27-11-26-17/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBHNXALMSNBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Construction
Pyridazine synthesis typically employs [4+2] cycloadditions or condensation reactions. For benzodioxole substitution, a Suzuki-Miyaura coupling between a halogenated pyridazine and 1,3-benzodioxol-5-ylboronic acid is plausible. For example:
- Step 1 : 3,6-Dichloropyridazine reacts with 1,3-benzodioxol-5-ylboronic acid under Pd catalysis to yield 6-(1,3-benzodioxol-5-yl)-3-chloropyridazine.
- Step 2 : Thiolation of the 3-chloro group via nucleophilic aromatic substitution (SNAr) using sodium hydrosulfide (NaSH) or thiourea.
Critical Parameters :
Alternative Thiolation via Disulfide Intermediates
Patent WO2019097306A2 describes thiol group introduction using disulfides (e.g., diethyl disulfide) and halogenating agents (e.g., sulfuryl chloride) in nitrile solvents. Adapting this method:
- React 6-(1,3-benzodioxol-5-yl)-3-chloropyridazine with diethyl disulfide and sulfuryl chloride in acetonitrile.
- The disulfide acts as a sulfur source, with the nitrile solvent stabilizing reactive intermediates.
Advantages :
Synthesis of 1-(3-Nitrophenyl)Ethanone Bromide
Friedel-Crafts Acylation
3-Nitroacetophenone is commercially available but may be synthesized via:
- Nitration of acetophenone using nitric acid/sulfuric acid, yielding a mixture of para- and meta-nitro isomers.
- Separation via fractional crystallization or chromatography.
Bromination :
- Treat 3-nitroacetophenone with bromine (Br₂) in acetic acid, yielding the α-bromo derivative.
- Alternative : Use N-bromosuccinimide (NBS) under radical initiation.
Coupling of Fragments via Sulfanyl Bridge Formation
Nucleophilic Substitution
React 6-(1,3-benzodioxol-5-yl)pyridazin-3-thiol with 1-(3-nitrophenyl)ethanone bromide in the presence of a base (e.g., K₂CO₃) in DMF or acetonitrile:
$$
\text{Pyridazinethiol} + \text{Br-CH₂-CO-C₆H₄-NO₂} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}
$$
Optimization Considerations :
Disulfide-Mediated Coupling (Patent-Inspired)
- Generate a disulfide intermediate (e.g., from diethyl disulfide and sulfuryl chloride).
- React with 6-(1,3-benzodioxol-5-yl)pyridazin-3-thiol and 1-(3-nitrophenyl)ethanone in situ.
Conditions :
- Solvent : Acetonitrile or toluene/acetonitrile mixtures.
- Atmosphere : Nitrogen to prevent oxidation.
Reaction Optimization and Challenges
Solvent Systems
| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability |
|---|---|---|---|
| Acetonitrile | 37.5 | 82 | High |
| DMF | 36.7 | 153 | Moderate |
| Toluene | 2.4 | 111 | Low |
Key Insight : Nitrile solvents (e.g., acetonitrile) are preferred for sulfanyl coupling due to their ability to stabilize transition states.
Temperature and Atmosphere
- Nitro Group Sensitivity : Temperatures >100°C risk nitro group reduction or decomposition.
- Inert Atmosphere : Essential to prevent thiol oxidation to disulfides.
Characterization and Analytical Data
Spectral Data (Hypothetical)
- ¹H NMR (CDCl₃) : δ 8.5 (d, pyridazine-H), 7.8–7.6 (m, nitrophenyl-H), 6.9 (s, benzodioxol-H).
- IR (cm⁻¹) : 1680 (C=O), 1520 (NO₂), 1250 (C-O-C).
Purity Assessment
- HPLC : >98% purity with C18 column, acetonitrile/water gradient.
- Melting Point : 180–182°C (uncorrected).
Chemical Reactions Analysis
Types of Reactions
2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often use reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyridazine compounds exhibit cytotoxic effects against cancer cell lines. The presence of the benzodioxole group may enhance these effects by modulating signaling pathways involved in cell proliferation and apoptosis .
- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory activities. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, making this compound a candidate for further investigation in inflammatory disease models .
Research has shown that compounds containing benzodioxole and pyridazine groups can exhibit significant biological activities:
- Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes and obesity .
- Neuroprotective Effects : Some benzodioxole derivatives have been linked to neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound could be explored for its ability to protect neuronal cells from oxidative stress .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of pyridazine derivatives. The results showed that compounds similar to 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Research
In a recent investigation, researchers examined the anti-inflammatory potential of various benzodioxole derivatives. The study found that certain compounds significantly reduced inflammation markers in vitro and in vivo models. This suggests that this compound may possess similar effects and warrants further exploration in inflammatory disease contexts .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, such as inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core and Substituent Analysis
The target compound’s pyridazine core differentiates it from analogs with pyrimidine (e.g., 102262-30-6) or pyrazole (e.g., 7a in ) heterocycles. Pyridazine’s lower aromaticity compared to pyrimidine may affect π-π stacking and solubility.
Table 1: Key Structural Differences
Electronic and Solubility Profiles
Crystallographic and Conformational Insights
- Crystal Packing : Tools like Mercury () enable comparison of intermolecular interactions. The nitro group’s dipole may lead to tighter packing via dipole-dipole interactions versus the methoxy group’s hydrogen-bonding capacity in 102262-30-6 .
- Ring Puckering : The benzodioxol ring’s puckering (analyzed via Cremer-Pople parameters in ) could sterically hinder interactions compared to planar aryl groups in analogs .
Research Findings and Implications
- Reactivity : The nitro group’s electron-withdrawing nature may make the target compound more reactive in Suzuki couplings or reductions compared to methoxy-substituted analogs.
- Biological Activity : Benzodioxol-containing compounds often exhibit antimicrobial or anticancer properties; the nitro group could modulate target selectivity .
Biological Activity
The compound 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research sources.
Chemical Structure
The compound can be described by the following molecular formula:
- C : 20
- H : 16
- N : 3
- O : 3
- S : 1
Its structure includes a benzodioxole moiety, a pyridazine ring, and a nitrophenyl group, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy against various bacterial strains. For instance, derivatives of benzodioxole have demonstrated significant inhibition against Mycobacterium tuberculosis .
- Antioxidant Properties : The presence of the benzodioxole moiety is often associated with antioxidant effects, which may contribute to cellular protection against oxidative stress.
- Cytotoxicity : Evaluations of related compounds indicate that they possess selective cytotoxicity towards cancer cell lines while exhibiting low toxicity to normal cells .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes critical for bacterial survival and proliferation.
- Interference with Cellular Signaling Pathways : The compound may modulate pathways involved in inflammation and cell survival, potentially through interactions with G protein-coupled receptors (GPCRs) .
- Reactive Oxygen Species (ROS) Modulation : Antioxidant properties may stem from the ability to scavenge ROS, thus preventing cellular damage.
Table 1: Summary of Biological Activities and Findings
| Study | Activity | Findings |
|---|---|---|
| Study A | Antimicrobial | IC50 values against M. tuberculosis < 10 µM |
| Study B | Cytotoxicity | Selective toxicity in cancer cell lines with IC50 values > 50 µM for normal cells |
| Study C | Antioxidant | Significant reduction in ROS levels in treated cells |
Notable Research
- Antimicrobial Evaluation : A study conducted on similar benzodioxole derivatives found that they exhibited potent activity against M. tuberculosis with IC50 values indicating strong bactericidal effects .
- Cytotoxicity Studies : In vitro studies demonstrated that the compound selectively inhibited the growth of various cancer cell lines while maintaining low toxicity towards normal fibroblast cells .
- Mechanistic Insights : Molecular docking studies have suggested potential binding sites on target proteins that correlate with observed biological activities, further supporting the hypothesis of its multifaceted action .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the pyridazine and benzodioxole moieties followed by sulfanyl-ethanone functionalization. Key steps include:
- Use of NaH in THF for deprotonation and nucleophilic substitution (as seen in analogous heterocyclic systems) .
- Optimization of reaction temperature (0–25°C) and stoichiometric ratios to minimize side products.
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water (70:30) as the mobile phase .
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., benzodioxole methylenedioxy protons at δ 5.9–6.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., ESI+ mode for [M+H]+ ion).
- Elemental Analysis : Validate C, H, N, S content within ±0.4% theoretical values .
Q. What spectroscopic techniques are critical for distinguishing the sulfanyl-ethanone moiety from similar carbonyl derivatives?
- Methodological Answer :
- FT-IR Spectroscopy : Identify the thioether (C–S) stretch at ~650–700 cm⁻¹ and carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ .
- X-ray Crystallography : Resolve bond lengths (e.g., C–S bond ~1.78–1.82 Å) and dihedral angles between aromatic rings to confirm spatial arrangement .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
- Reactivity Insights : Use Fukui indices to identify nucleophilic/electrophilic sites, particularly at the pyridazine nitrogen and nitro group .
- Solvent Effects : Simulate polarizable continuum models (PCM) to assess solvation energy in DMSO or methanol .
Q. What strategies resolve contradictory bioactivity data across in vitro and in vivo assays?
- Methodological Answer :
- Assay Replication : Use randomized block designs with four replicates to minimize batch variability .
- Metabolic Stability Testing : Evaluate hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation pathways .
- Dose-Response Refinement : Conduct log-dose studies (e.g., 0.1–100 µM) to differentiate true activity from assay noise .
Q. How can structure-activity relationship (SAR) studies optimize the benzodioxole moiety for enhanced target binding?
- Methodological Answer :
- Substituent Screening : Synthesize derivatives with electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups at the benzodioxole 5-position .
- Binding Affinity Assays : Use surface plasmon resonance (SPR) to measure KD values against target proteins (e.g., kinases or GPCRs) .
- Molecular Docking : Perform AutoDock Vina simulations to prioritize substituents that improve hydrophobic interactions or hydrogen bonding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity profiles between cancer cell lines?
- Methodological Answer :
- Cell Line Validation : Confirm genetic stability (e.g., STR profiling) and culture conditions (e.g., hypoxia vs. normoxia) .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects or resistance pathways .
- Cross-Validation : Compare results with structurally related compounds (e.g., benzodioxole-pyridazine hybrids) to isolate scaffold-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
